(5-(3-Chlorophenyl)pyridin-3-yl)methanamine
Overview
Description
(5-(3-Chlorophenyl)pyridin-3-yl)methanamine is an organic compound that belongs to the class of aralkylamines This compound features a pyridine ring substituted with a 3-chlorophenyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3-Chlorophenyl)pyridin-3-yl)methanamine typically involves the reaction of 3-chlorobenzaldehyde with pyridine-3-carboxaldehyde under specific conditions. The reaction proceeds through a series of steps including condensation, reduction, and amination. Common reagents used in these reactions include reducing agents like sodium borohydride and amination agents such as ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-(3-Chlorophenyl)pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Corresponding aldehydes and ketones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-(3-Chlorophenyl)pyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-(3-Chlorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (5-(4-Chlorophenyl)pyridin-3-yl)methanamine
- (3-chlorophenyl)[5-(trifluoromethyl)pyridin-2-yl]methanamine
Uniqueness
(5-(3-Chlorophenyl)pyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for further research and development.
Biological Activity
(5-(3-Chlorophenyl)pyridin-3-yl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, comparisons with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula: C12H12ClN
- Molecular Weight: 219.68 g/mol
The compound features a chlorophenyl group attached to a pyridine ring, which is known to influence its reactivity and biological properties.
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Receptor Binding: The compound may bind to various receptors, modulating their activity.
- Enzyme Inhibition: It has been suggested that the compound could inhibit certain enzymes involved in disease pathways, although further studies are needed to clarify these interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. For instance:
- In vitro Studies: The compound has shown activity against various bacteria, with minimum inhibitory concentrations (MICs) indicating significant efficacy against strains such as Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Line Studies: In studies involving cancer cell lines, the compound demonstrated cytotoxic effects with IC50 values in the low micromolar range. Notably, it was effective against acute myeloid leukemia (AML) cells, suggesting its potential as a therapeutic agent .
Cancer Cell Line | IC50 (µM) |
---|---|
MOLM14 (AML) | 0.25 |
HeLa (Cervical Cancer) | 1.0 |
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy:
A study conducted by researchers evaluated the antibacterial activity of various pyridine derivatives, including this compound. The results indicated that this compound had a superior antibacterial profile compared to other derivatives tested . -
Anticancer Mechanism Exploration:
Another research effort focused on the mechanism by which this compound exerts its anticancer effects. The study found that the compound induced apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
When compared to structurally similar compounds, such as (5-(4-Chlorophenyl)pyridin-3-yl)methanamine, this compound exhibits distinct pharmacological properties due to its unique substitution pattern on the pyridine ring. This specificity may enhance its biological activity and selectivity towards certain targets .
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | High | Moderate |
(5-(4-Chlorophenyl)pyridin-3-yl)methanamine | Moderate | Low |
Properties
IUPAC Name |
[5-(3-chlorophenyl)pyridin-3-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-12-3-1-2-10(5-12)11-4-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGDXWUBBXQAOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744387 | |
Record name | 1-[5-(3-Chlorophenyl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356110-67-2 | |
Record name | 1-[5-(3-Chlorophenyl)pyridin-3-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10744387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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